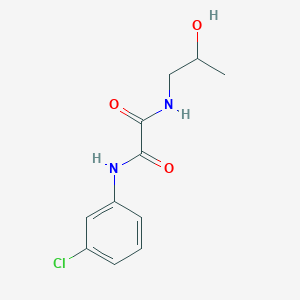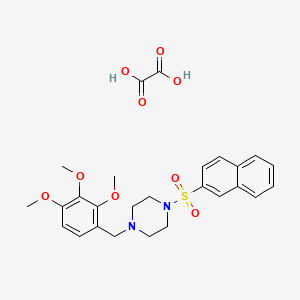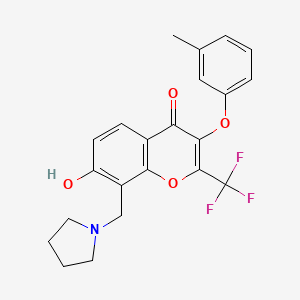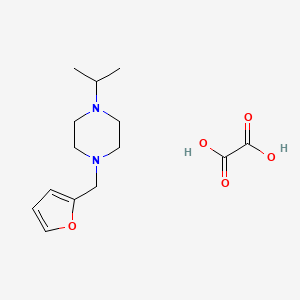
N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride
描述
N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being investigated for their potential therapeutic effects on a variety of conditions, including pain, anxiety, and inflammation.
作用机制
The mechanism of action of N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride involves its inhibition of FAAH, which leads to increased levels of endocannabinoids in the body. Endocannabinoids act on cannabinoid receptors in the body, which are involved in a variety of physiological processes, including pain, anxiety, and inflammation. By modulating the activity of these receptors, N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride has the potential to produce therapeutic effects.
Biochemical and Physiological Effects
N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride has been shown to produce a variety of biochemical and physiological effects in preclinical studies. These effects include reductions in pain, anxiety, and inflammation, as well as improvements in mood and cognition. Additionally, N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride has been shown to have a favorable safety profile in preclinical studies, suggesting that it may be well-tolerated in humans.
实验室实验的优点和局限性
One advantage of N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride is its well-established synthesis method, which allows for the production of large quantities of the compound for research purposes. Additionally, N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride has been extensively studied in preclinical models, providing a wealth of data on its potential therapeutic effects and safety profile.
One limitation of N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride is that its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects on the endocannabinoid system. Additionally, the potential therapeutic applications of N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride have not yet been fully explored in clinical trials, and more research is needed to determine its efficacy and safety in humans.
未来方向
There are several potential future directions for research on N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride. One area of focus could be on further elucidating its mechanism of action and its effects on the endocannabinoid system. Additionally, clinical trials could be conducted to determine the efficacy and safety of N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride in humans, particularly for conditions such as pain, anxiety, and inflammation. Finally, research could be conducted on the development of more potent and selective FAAH inhibitors, which could have even greater therapeutic potential.
科学研究应用
N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride has been extensively studied for its potential therapeutic applications, particularly as an FAAH inhibitor. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain, anxiety, and inflammation. By inhibiting FAAH, N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride can increase the levels of endocannabinoids in the body, potentially leading to therapeutic effects.
属性
IUPAC Name |
N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2.ClH/c1-11-9-18(10-12(2)20-11)8-7-15(19)17-14-5-3-13(16)4-6-14;/h3-6,11-12H,7-10H2,1-2H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOCPDZORQDKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-(acetyloxy)phenyl]-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B3941005.png)

![4-chloro-2-{1-[(1-propyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3941029.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine](/img/structure/B3941032.png)
![4-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941045.png)
![3-methyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3941049.png)

![2-[(4-acetyl-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B3941069.png)
![3-{4-[(1-methylpiperidin-4-yl)methyl]piperazin-1-yl}-N-pyridin-3-ylpropanamide](/img/structure/B3941071.png)
![methyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3941079.png)


![2,7,7-trimethyl-4-(3-methyl-2-thienyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941093.png)